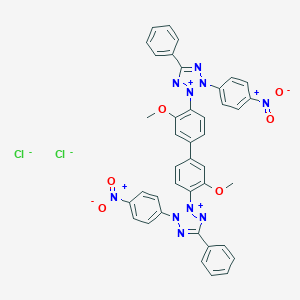
2-ベンゾイル安息香酸
概要
説明
It is a white to beige crystalline powder with a melting point of 126-129°C . This compound is used in various chemical applications due to its unique structure, which includes both a benzoyl and a carboxyl group attached to a benzene ring.
科学的研究の応用
2-Benzoylbenzoic acid has several scientific research applications:
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research explores its potential use in drug development due to its structural properties.
Industry: It is used in the production of electron-transport materials and sweeteners.
作用機序
Target of Action
2-Benzoylbenzoic acid is primarily used as a reagent in the synthesis of BzATP Triethylammonium Salt . This salt is a selective P2X purinergic agonist, which suggests that the primary target of 2-Benzoylbenzoic acid could be the P2X receptors . These receptors are ion channels that are activated by ATP and play a crucial role in various physiological processes, including inflammation, pain perception, and neurotransmission .
Mode of Action
The interaction could potentially lead to changes in the receptor’s conformation, allowing the passage of certain ions, which could result in various physiological effects .
Biochemical Pathways
This pathway is involved in a variety of physiological processes, including neurotransmission, inflammation, and pain perception .
Result of Action
This could result in various cellular responses, including cell depolarization and the release of neurotransmitters .
準備方法
Synthetic Routes and Reaction Conditions: 2-Benzoylbenzoic acid can be synthesized through the Friedel-Crafts acylation of phthalic anhydride with benzene in the presence of aluminum trichloride as a catalyst . The reaction proceeds as follows:
- Phthalic anhydride reacts with benzene in the presence of aluminum trichloride.
- The intermediate product undergoes hydrolysis to yield 2-benzoylbenzoic acid.
Industrial Production Methods: In industrial settings, the synthesis of 2-benzoylbenzoic acid involves similar reaction conditions but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product. The by-products, such as hydrochloric acid gas, are absorbed into dilute hydrochloric acid for subsequent use .
化学反応の分析
Types of Reactions: 2-Benzoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The benzoyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated benzoylbenzoic acids.
類似化合物との比較
- 4-Benzoylbenzoic acid
- 3-Benzoylbenzoic acid
- Benzophenone-2-carboxylic acid
Comparison: 2-Benzoylbenzoic acid is unique due to the position of the benzoyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. For example, 4-benzoylbenzoic acid has the benzoyl group in the para position, leading to different chemical behavior and applications .
特性
IUPAC Name |
2-benzoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTYTUFKXYPTML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058924 | |
| Record name | Benzoic acid, 2-benzoyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] White or cream colored crystalline powder; [MSDSonline] | |
| Record name | 2-Benzoylbenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3451 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
VERY SOL IN ALCOHOL & ETHER; SOL IN HOT BENZENE, SOL IN HOT WATER | |
| Record name | 2-BENZOYLBENZOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5249 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
TRICLINIC NEEDLES (WATER + 1) | |
CAS No. |
85-52-9, 27458-06-6 | |
| Record name | 2-Benzoylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzoylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-BENZOYLBENZOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6646 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-benzoyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-benzoyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzoylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BENZOYLBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N20Y812XW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-BENZOYLBENZOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5249 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
127-129 °C, MP: 93.4 °C (+ WATER) | |
| Record name | 2-BENZOYLBENZOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5249 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-benzoylbenzoic acid?
A1: 2-Benzoylbenzoic acid has a molecular formula of C14H10O3 and a molecular weight of 226.23 g/mol. []
Q2: What spectroscopic data is available for characterizing 2-benzoylbenzoic acid?
A2: 2-Benzoylbenzoic acid can be characterized using various spectroscopic techniques including Infrared (IR) spectroscopy, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Vis spectroscopy. [, , , , , , , ]
Q3: How does the stability of low-density polyethylene (LDPE) change with the addition of 2-benzoylbenzoic acid upon UV irradiation?
A3: Studies show that incorporating 2-benzoylbenzoic acid into LDPE decreases the rate of UV-photooxidative degradation. This stabilizing effect is attributed to the compound's ability to hinder the degradation process. []
Q4: Can 2-benzoylbenzoic acid be used to modify cotton fabrics for specific applications?
A4: Yes, treating cotton fabrics with 2-benzoylbenzoic acid derivatives can impart desirable properties. Under UV irradiation, these treated fabrics have demonstrated antibacterial properties against Staphylococcus aureus and Escherichia coli, as well as pesticide degradation ability. []
Q5: Does 2-benzoylbenzoic acid play a role in the synthesis of specific dyes?
A5: Yes, 2-benzoylbenzoic acid serves as a key intermediate in the synthesis of anthraquinone dyes, specifically anthraquinone and 1-aminoanthraquinone. []
Q6: How does 2-benzoylbenzoic acid contribute to the synthesis of benzanthrone and violanthrone dyes?
A6: 2-Benzoylbenzoic acid acts as a starting material in a multistep synthesis of the vat dye violanthrone (dibenzanthrone). This process involves reacting 2-benzoylbenzoic acid with glycerol in the presence of copper sulfate and an acidic medium to yield benzanthrone. Subsequently, benzanthrone dimerizes with sodium chlorate to form violanthrone. []
Q7: Can computational methods be used to study the interactions of 2-benzoylbenzoic acid with chiral molecules?
A7: Yes, computational techniques like frozen-density embedding have been employed to study the induced circular dichroism (CD) spectra of complexes formed between 2-benzoylbenzoic acid and chiral molecules such as (-)-(R)-amphetamine. These studies provide insights into the electronic and structural perturbations induced in 2-benzoylbenzoic acid due to interactions with chiral counterparts. []
Q8: How do structural modifications of 2-benzoylbenzoic acid affect its sweetness?
A8: Research has explored the structure-taste relationships of 2-benzoylbenzoic acid derivatives, revealing that substitutions on the benzene rings can significantly impact their sweetness. This knowledge can guide the design of novel sweeteners. []
Q9: What is the influence of substituents on the benzene ring of 2-benzoylbenzoic acid on its tautomeric equilibrium in solution?
A9: Studies have demonstrated that the tautomeric equilibrium between the open and lactone forms of 2-benzoylbenzoic acid in solution is affected by the nature of substituents on the benzene ring. []
Q10: Are there strategies to enhance the photolability of 2-benzoylbenzoic acid esters for photoremovable protecting groups?
A10: Yes, the presence of hydrogen donors like 2-propanol or electron donors like primary amines during photolysis can enhance the photolability of 2-benzoylbenzoic acid esters, leading to efficient deprotection of alcohols and thiols. [, ]
Q11: How can the relative abundance of diastereomers resulting from 2-benzoylbenzoic acid reduction be determined?
A11: Quantitative 13C NMR analysis can be used to accurately determine the relative abundance of racemic and meso-diastereoisomers of 3,3′-diphenylbiphthalid-3-yl generated from the chemical or photochemical reduction of 2-benzoylbenzoic acid. []
Q12: Can mass spectrometry be used to study the fragmentation pathways of 2-benzoylbenzoic acid?
A12: Yes, electron impact and chemical ionization mass spectrometry techniques have been employed to investigate the fragmentation pathways of 2-benzoylbenzoic acid. These studies provide insights into the positional integrity of labelled oxygen atoms during fragmentation. []
Q13: How can the retention behavior of 2-benzoylbenzoic acid derivatives be analyzed chromatographically?
A13: Reversed-phase ion-pair chromatography can be utilized to study the retention behavior of 2-benzoylbenzoic acid derivatives, providing valuable information about the influence of structural modifications on their chromatographic properties. []
Q14: Does the dissolution rate of 2-benzoylbenzoic acid play a role in its application in alkaline pulping?
A14: While not explicitly addressed in the provided research, the dissolution rate of 2-benzoylbenzoic acid could potentially influence its effectiveness as a cooking aid in alkaline pulping. Further investigation is needed to confirm this relationship. []
Q15: Can 2-benzoylbenzoic acid act as a ligand in the formation of metal complexes?
A15: Yes, 2-benzoylbenzoic acid (HL) readily forms coordination complexes with various metal ions, including Cu(II), Cd(II), Zn(II), and Tb(III), acting as a multidentate ligand. [, , , , ]
Q16: What is the coordination geometry around the metal center in complexes with 2-benzoylbenzoic acid?
A16: The coordination geometry around the metal center in 2-benzoylbenzoic acid complexes can vary depending on the specific metal ion and other ligands present. For example, in a Cu(II) complex, the geometry is distorted tetragonal pyramidal, while in a Cd(II) complex, it is distorted triangular prismatic. [, ]
Q17: Do these metal complexes exhibit interesting luminescent properties?
A17: Yes, some of the 2-benzoylbenzoic acid metal complexes display notable luminescent properties. For instance, a Zn(II) complex with 2-benzoylbenzoic acid and 2,2′-bipyridyl exhibits strong fluorescence emission. []
Q18: Do 2-benzoylbenzoic acid derivatives possess anti-inflammatory properties?
A18: Yes, certain derivatives, like indeno[1,2,3-de]phthalazin-3(2H)-one, have shown promising anti-inflammatory activity by inhibiting inflammatory cytokines and NF-κB production. []
Q19: How do the antimicrobial activities of 2-benzoylbenzoic acid Schiff base complexes compare to the free ligand?
A20: Studies on Schiff base derivatives of 2-benzoylbenzoic acid and their Mn(II), Co(II), and Ni(II) complexes indicate that the metal complexes generally exhibit enhanced antimicrobial activity compared to the free Schiff base ligand. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B160667.png)










![3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol](/img/structure/B160690.png)
